Methyl 4-bromo-3-cyano-5-iodobenzoate
Overview
Description
Methyl 4-bromo-3-cyano-5-iodobenzoate is a chemical compound that belongs to the family of benzoates. It is a yellowish crystalline powder used in various fields such as medical research, environmental research, and industrial research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-bromo-3-cyano-5-iodobenzoate typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction involves the use of boron reagents and palladium catalysts under mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the public domain. the principles of large-scale organic synthesis, such as optimizing reaction conditions and using cost-effective reagents, are likely applied.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-bromo-3-cyano-5-iodobenzoate can undergo various types of chemical reactions, including:
Substitution Reactions: These reactions involve the replacement of one functional group with another. For example, the bromine or iodine atoms can be substituted with other groups using appropriate reagents.
Coupling Reactions: The compound can participate in coupling reactions such as the Suzuki–Miyaura coupling, forming new carbon–carbon bonds.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions to facilitate the formation of carbon–carbon bonds.
Boron Reagents: Employed in Suzuki–Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can produce various substituted benzoates with different functional groups.
Scientific Research Applications
Methyl 4-bromo-3-cyano-5-iodobenzoate is used in several scientific research applications, including:
Chemistry: As a building block in organic synthesis for creating more complex molecules.
Biology: In the study of biochemical pathways and molecular interactions.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
Comparison with Similar Compounds
Similar Compounds
Methyl 3-bromo-4-cyano-5-iodobenzoate: A similar compound with a different substitution pattern on the benzene ring.
Other Benzoates: Compounds with similar structures but different functional groups.
Uniqueness
Methyl 4-bromo-3-cyano-5-iodobenzoate is unique due to its specific combination of functional groups (bromo, cyano, and iodo) on the benzoate structure. This combination allows for versatile reactivity and applications in various fields.
Properties
IUPAC Name |
methyl 4-bromo-3-cyano-5-iodobenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrINO2/c1-14-9(13)5-2-6(4-12)8(10)7(11)3-5/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLCUGVAGFUOSEB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C(=C1)I)Br)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrINO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.95 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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